REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[S:16][CH3:17])[C:11]#[N:12].O.[OH-].[Na+]>C1COCC1>[CH3:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[S:16][CH3:17])[CH2:11][NH2:12] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
18.4 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C#N)C=CC1SC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept below 5° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled again at 0° C.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate is extracted twice with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers are concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
r.t
|
Type
|
CUSTOM
|
Details
|
0.61 min (X011_S03)
|
Duration
|
0.61 min
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(CN)C=CC1SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |